molecular formula C12H16N2O B12816579 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B12816579
M. Wt: 204.27 g/mol
InChI Key: MFEIEQDUFOSLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylamine with isobutyl glyoxalate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the oxazole ring may engage in hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)-4,5-dihydrooxazole: Lacks the isobutyl group, which may affect its reactivity and binding properties.

    4-Isobutyl-2-(pyridin-3-yl)-4,5-dihydrooxazole: The position of the pyridine nitrogen is different, potentially altering its electronic properties and interactions.

Uniqueness

4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is unique due to the presence of the isobutyl group, which can enhance its lipophilicity and influence its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(2-methylpropyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H16N2O/c1-9(2)7-10-8-15-12(14-10)11-5-3-4-6-13-11/h3-6,9-10H,7-8H2,1-2H3

InChI Key

MFEIEQDUFOSLGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.